molecular formula C12H8O5 B8334353 1,3,7,9-Tetrahydroxydibenzofuran

1,3,7,9-Tetrahydroxydibenzofuran

Cat. No. B8334353
M. Wt: 232.19 g/mol
InChI Key: BGECNEMQUVPXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7,9-Tetrahydroxydibenzofuran is a useful research compound. Its molecular formula is C12H8O5 and its molecular weight is 232.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,7,9-Tetrahydroxydibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,7,9-Tetrahydroxydibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,3,7,9-Tetrahydroxydibenzofuran

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

IUPAC Name

dibenzofuran-1,3,7,9-tetrol

InChI

InChI=1S/C12H8O5/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4,13-16H

InChI Key

BGECNEMQUVPXCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1O)C3=C(C=C(C=C3O2)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 7 (3 g, 8.97 mmol) was refluxed for 18 h in a 20 mL solution consisting of a 1:1 mixture of HBr and acetic acid. The reaction mixture was neutralized by adding saturated aqueous NaHCO3. The subsequent mixture was then extracted with ethyl acetate and the organic layer was further washed with brine, water and dried over Na2SO4. After removing the solvent in vacuo, the brown, viscous residue was purified by column chromatography (5-20% ethyl acetate/hexane) to yield 8 (1.6 g, 77%) as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.